PI3K|A inhibitor 7

Description

Overview of PI3K Pathway Dysregulation in Disease Contexts

Aberrant activation of the PI3K pathway is a hallmark of many human diseases. medchemexpress.com In oncology, this dysregulation is often driven by gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN, a negative regulator of the pathway. medchemexpress.comaacrjournals.org Such alterations are found in a high percentage of solid tumors, including approximately 36% of breast cancers and a significant portion of gynecological cancers. tandfonline.comselleckchem.com This constitutive signaling promotes tumorigenesis, cancer progression, and resistance to various treatments. invivochem.cndovepress.com Beyond cancer, dysregulation of PI3K signaling is implicated in metabolic disorders like diabetes, as well as neurological conditions such as Alzheimer's and Parkinson's disease, where it affects processes like neuroinflammation, apoptosis, and oxidative stress. medchemexpress.commdpi.commedchemexpress.eumedchemexpress.com

Rationale for PI3K Inhibition as a Therapeutic Strategy

Given the frequent hyperactivation of the PI3K pathway in cancer, its direct pharmacological inhibition is a rational and attractive therapeutic strategy. aacrjournals.orgcam.ac.uk The goal is to block the downstream signaling cascade that allows cancer cells to survive and multiply. researchgate.net The high frequency of activating mutations in PIK3CA suggests that inhibitors targeting this pathway could be particularly effective in genetically defined tumor populations. researchgate.net Preclinical studies have consistently shown that blocking the PI3K pathway can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and potentially overcome resistance to other anti-cancer therapies. tandfonline.commedchemexpress.eumedchemexpress.com The development of PI3K inhibitors is driven by the hypothesis that targeting a key node in a pathway upon which a cancer cell is dependent can lead to significant anti-tumor activity. selleckchem.comcam.ac.uk

General Classification and Evolution of PI3K Inhibitors

The PI3K family is divided into three main classes, with Class I being the most implicated in cancer. asco.orgaacrjournals.org Class I PI3Ks are further subdivided into isoforms: p110α (PI3Kα), p110β (PI3Kβ), p110γ (PI3Kγ), and p110δ (PI3Kδ). asco.org The development of inhibitors has evolved through several waves.

First-generation pan-PI3K inhibitors: Compounds like Wortmannin (B1684655) and LY294002 targeted all Class I isoforms. While useful as research tools, they were generally too toxic for therapeutic use. aacrjournals.orgresearchgate.netmedchemexpress.com

Second-generation pan-PI3K inhibitors: This wave included drugs like Buparlisib (B177719) and Copanlisib, which also target all four Class I isoforms. pnas.orginvivochem.cn While showing some clinical activity, their broad inhibition profile often led to significant toxicities, limiting their therapeutic window. invivochem.cn

Isoform-selective inhibitors: To improve the therapeutic index, research shifted towards developing inhibitors selective for specific PI3K isoforms. Idelalisib, a PI3Kδ-selective inhibitor, was the first to gain FDA approval in 2014 for certain B-cell malignancies. selleckchem.comresearchgate.net This was followed by the development of PI3Kα-selective inhibitors like Alpelisib (B612111), which is approved for treating PIK3CA-mutated breast cancer. selleckchem.com The rationale is that targeting only the isoform driving the cancer may reduce on-target toxicities in other tissues. medchemexpress.eu

Dual PI3K/mTOR inhibitors: Recognizing the interconnectedness of the pathway, compounds like Dactolisib were designed to inhibit both PI3K and the downstream effector mTOR. asco.orgmdpi.com

Mutant-selective inhibitors: The latest evolution involves creating inhibitors that specifically target mutant forms of PI3Kα (e.g., H1047R or E545K mutations) while sparing the wild-type (WT) protein. Compounds like STX-478 are designed as allosteric inhibitors that can reduce tumor growth without the metabolic side effects, such as hyperglycemia, associated with inhibiting WT PI3Kα.

Specific Focus on PI3Kα Inhibitor 7 within the Inhibitor Landscape

Within this diverse landscape of targeted therapies is the compound known as PI3Kα inhibitor 7, also identified as Compound A12. researchgate.net This molecule is a potent inhibitor of PI3Kα and also demonstrates inhibitory activity against the PI3Kβ isoform. researchgate.net As an isoform-selective inhibitor, it represents a more targeted approach than the early pan-PI3K inhibitors.

Research findings indicate that PI3Kα inhibitor 7 exerts its anti-cancer effects by inducing apoptosis. researchgate.net This is achieved, at least in part, by decreasing the mitochondrial membrane potential in cancer cells. researchgate.net Preclinical studies have evaluated its efficacy against a range of human cancer cell lines, demonstrating its potential as an anti-tumor agent. researchgate.net

The table below summarizes the reported in vitro anti-proliferative activity of PI3Kα inhibitor 7 against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colorectal Cancer | 3.24 |

| A549 | Lung Cancer | 7.10 |

| MCF-7 | Breast Cancer | 7.39 |

| PC-3 | Prostate Cancer | 14.37 |

| MDA-MB-231 | Breast Cancer | 16.85 |

| Data sourced from preclinical in vitro studies. The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of cell proliferation. researchgate.net |

By inhibiting both the PI3Kα and PI3Kβ isoforms, PI3Kα inhibitor 7 offers a distinct profile. Its ability to induce apoptosis highlights its potential as a cytotoxic agent in cancer therapy research. researchgate.net

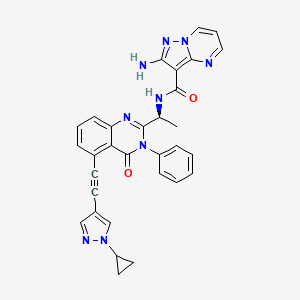

Structure

3D Structure

Properties

Molecular Formula |

C31H25N9O2 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

2-amino-N-[(1S)-1-[5-[2-(1-cyclopropylpyrazol-4-yl)ethynyl]-4-oxo-3-phenylquinazolin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C31H25N9O2/c1-19(35-30(41)26-27(32)37-38-16-6-15-33-29(26)38)28-36-24-10-5-7-21(12-11-20-17-34-39(18-20)22-13-14-22)25(24)31(42)40(28)23-8-3-2-4-9-23/h2-10,15-19,22H,13-14H2,1H3,(H2,32,37)(H,35,41)/t19-/m0/s1 |

InChI Key |

WJIZRLDLZOBDTH-IBGZPJMESA-N |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |

Canonical SMILES |

CC(C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pi3k|a Inhibitor 7

Modulation of Downstream Signaling Pathways by PI3K|A Inhibitor 7

By blocking the production of PIP3, this compound effectively severs the link between upstream growth factor receptors and the downstream signaling cascades they activate. This has profound and measurable effects on key cellular pathways.

The PI3K/Akt/mTOR pathway is the canonical downstream effector of PI3K signaling. The mechanism of modulation by this compound is direct and hierarchical:

Inhibition of PIP3 Production: The inhibitor blocks PI3K, preventing the conversion of PIP2 to PIP3.

Prevention of Akt Activation: In the absence of sufficient PIP3 at the plasma membrane, the serine/threonine kinase Akt (also known as Protein Kinase B) cannot be recruited and activated by its upstream kinase, PDK1. This results in a rapid and dose-dependent decrease in the phosphorylation of Akt at its key activating sites, Threonine 308 (Thr308) and Serine 473 (Ser473).

Suppression of mTORC1 Signaling: Activated Akt promotes cell growth and proliferation in part by phosphorylating and inactivating the TSC2 protein, a negative regulator of the mTOR Complex 1 (mTORC1). By preventing Akt activation, this compound leads to the sustained inhibition of mTORC1. This is biochemically observed as a reduction in the phosphorylation of mTORC1 substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

The PI3K/Akt and RAS/ERK (also known as MAPK) pathways are interconnected through complex feedback loops. Inhibition of the PI3K pathway with this compound can lead to a compensatory activation of the RAS/ERK pathway in certain cellular contexts. This cross-talk is mediated by several mechanisms:

Relief of Negative Feedback: Activated Akt can phosphorylate and inhibit components of the RAS/ERK pathway. Furthermore, S6K, a downstream target of PI3K/Akt/mTOR, can phosphorylate and trigger the degradation of proteins that link RTKs to RAS. When this compound blocks Akt and S6K activity, these negative feedback loops are released.

Enhanced RTK Signaling: The release of negative feedback can lead to increased expression or signaling output from upstream RTKs. This enhanced RTK activity can then more strongly activate the RAS/Raf/MEK/ERK signaling cascade.

The functional consequence of this cross-talk is that treatment with this compound can, in some models, result in an observed increase in the levels of phosphorylated ERK (p-ERK), even as levels of phosphorylated Akt (p-Akt) are strongly suppressed. This phenomenon represents an adaptive response by the cell to the blockade of a major survival pathway.

Influence on Other Interconnected Pathways

The PI3K pathway is intricately connected with other signaling networks, and inhibition of PI3Kα by PI3Kα Inhibitor 7 can have cascading effects on these pathways.

One of the key interconnected pathways is the MAPK/ERK pathway . Studies have shown that in certain breast cancer cell lines, PI3Kα Inhibitor 7 concurrently inhibits the phosphorylation of both AKT and ERK. thno.org This suggests a role for PI3Kα in regulating the RAF/MEK/ERK signaling cascade, independent of the canonical PDK1/AKT/mTOR pathway. thno.org However, the activation of receptor tyrosine kinases (RTKs) can sometimes override this PI3K-regulated ERK phosphorylation, highlighting the complexity of signaling crosstalk. thno.org

Another critical pathway is the mTOR signaling pathway . The PI3K/Akt pathway is a primary activator of mTORC1. nih.gov Inhibition of PI3Kα would be expected to suppress mTORC1 activity. However, resistance mechanisms can emerge through the sustained activity of mTORC1, even in the presence of PI3Kα inhibitors. aacrjournals.org This can occur due to genomic alterations in negative regulators of mTORC1, such as TSC1 and TSC2. nih.gov In such contexts, the loss of these regulators can maintain mTORC1 activity through parallel or interconnected pathways, thereby limiting the efficacy of PI3Kα inhibition. nih.gov

Furthermore, there is evidence of crosstalk between the PI3K pathway and DNA damage response pathways . PI3K inhibition has been observed to lead to an induction of PARP, suggesting a potential for synthetic lethality when combining PI3K inhibitors with PARP inhibitors. pnas.org

Biochemical Characterization of PI3Kα Inhibitor 7

The biochemical profile of PI3Kα Inhibitor 7 has been thoroughly investigated to determine its potency and selectivity.

Kinase Selectivity Profiling

PI3Kα Inhibitor 7 demonstrates high selectivity for the PI3Kα isoform over other class I PI3K isoforms and other related kinases. aacrjournals.orgaacrjournals.org This selectivity is crucial for minimizing off-target effects and is a key feature that distinguishes it from pan-PI3K inhibitors. aacrjournals.org

In biochemical assays, PI3Kα Inhibitor 7 inhibits wild-type PI3Kα with a half-maximal inhibitory concentration (IC50) of 4.6 nmol/L. aacrjournals.orgaacrjournals.org Its potency against the other class I isoforms is significantly lower, with IC50 values of 1,156 nmol/L for PI3Kβ, 290 nmol/L for PI3Kδ, and 250 nmol/L for PI3Kγ. aacrjournals.orgaacrjournals.org This represents a substantial selectivity for PI3Kα. The compound also shows potent inhibition of the common PIK3CA mutations H1047R and E545K, with an IC50 of approximately 4 nmol/L. aacrjournals.org

Furthermore, PI3Kα Inhibitor 7 has been tested against a broader panel of kinases and has been found to be highly selective. It shows a lack of activity against the Class III PI3K member Vps34 and the related PIKK family protein kinases such as mTOR, DNA-PK, and ATR. aacrjournals.org

Table 1: Kinase Selectivity of PI3Kα Inhibitor 7

| Kinase Target | IC50 (nmol/L) | Selectivity vs. PI3Kα (fold) |

|---|---|---|

| PI3Kα (wild-type) | 4.6 | 1 |

| PI3Kβ | 1,156 | ~251 |

| PI3Kδ | 290 | ~63 |

| PI3Kγ | 250 | ~54 |

| PI3Kα (H1047R) | ~4 | ~0.9 |

| PI3Kα (E545K) | ~4 | ~0.9 |

| Vps34 | Inactive | - |

| mTOR | Inactive | - |

| DNA-PK | Inactive | - |

| ATR | Inactive | - |

Data sourced from biochemical assays. aacrjournals.orgaacrjournals.org

Comparative Analysis with Other PI3K Inhibitors

When compared to other PI3K inhibitors, particularly pan-PI3K inhibitors, the isoform-selective nature of PI3Kα Inhibitor 7 becomes evident. Pan-PI3K inhibitors, such as Buparlisib (B177719) (NVP-BKM120), inhibit all four class I PI3K isoforms with greater equipotency. aacrjournals.org For instance, one study compared PI3Kα Inhibitor 7 with a pan-PI3K inhibitor and found that the selective agent had an improved safety profile with respect to glucose metabolism, suggesting that sparing other isoforms can reduce certain on-target toxicities. aacrjournals.org

Another compound, SN32976, is described as a PI3Kα-preferential pan-PI3K inhibitor. While it inhibits multiple isoforms, it shows a 7.3-fold to 30-fold selectivity for PI3Kα over other isoforms and mTOR. nih.govoncotarget.com In contrast, PI3Kα Inhibitor 7 demonstrates a more pronounced selectivity for the α-isoform. aacrjournals.orgaacrjournals.org

The development of isoform-specific inhibitors like PI3Kα Inhibitor 7 was driven by the hypothesis that selective targeting of the most frequently mutated isoform in cancer would provide a better therapeutic window compared to broader inhibition of the entire PI3K class. aacrjournals.org This approach aims to maximize anti-tumor efficacy in patients with PIK3CA-mutant cancers while minimizing side effects associated with the inhibition of other PI3K isoforms that play roles in normal physiological processes. aacrjournals.orgacs.org

Table 2: Comparative IC50 Values of PI3K Inhibitors (nM)

| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Class |

|---|---|---|---|---|---|---|

| PI3Kα Inhibitor 7 (Alpelisib) | 4.6 | 1,156 | 290 | 250 | Inactive | PI3Kα-selective |

| Buparlisib (NVP-BKM120) | 52 | 166 | 116 | 262 | 930 | Pan-PI3K |

| SN32976 | 15.1 | 453 | 133.5 | 110.2 | 196.3 | PI3Kα-preferential |

Data compiled from multiple sources for comparative purposes. nih.govaacrjournals.orgoncotarget.com

Cellular and Molecular Effects of Pi3k|a Inhibitor 7

Impact on Cellular Proliferation and Viability

PI3Kα inhibitors have demonstrated the ability to impede the growth and viability of cancer cells. nih.gov This effect is often dependent on the specific cell line and the concentration of the inhibitor used.

Dose-Dependent Responses in Various Cell Lines

The efficacy of PI3Kα inhibitors in reducing cell viability is often evaluated across a panel of cancer cell lines. For instance, the novel PI3Kα inhibitor HS-146 was tested on human breast cancer cell lines including MCF-7, MDA-MB-231, SKBR3, and BT-474. spandidos-publications.comnih.gov It was found to be most effective in inhibiting the proliferation of MCF-7 cells. spandidos-publications.comnih.gov Similarly, the selective PI3Kα inhibitor BYL719 (Alpelisib) showed dose-dependent decreases in cell viability in neuroendocrine tumor cell lines BON-1, H727, and QGP-1, with BON-1 cells exhibiting the highest sensitivity. nih.gov Another PI3K inhibitor, ZSTK474, potently inhibited the proliferation of MCF-7 cells in a dose-dependent manner, with significant effects observed at concentrations ranging from 0.1 to 4 µM. researchgate.net

The sensitivity of different cancer cell lines to a PI3Kα inhibitor can be quantified by its EC50 (half maximal effective concentration) and Amax (maximum observed response) values. A study involving 474 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) examined the dose-response to NVP-BYL719. aacrjournals.org This large-scale screening helps in identifying cancer types that are most likely to respond to treatment with a specific inhibitor. aacrjournals.org

Table 1: Dose-Dependent Inhibition of Cell Viability by PI3Kα Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| HS-146 | MCF-7, MDA-MB-231, SKBR3, BT-474 | Breast Cancer | Most effective in inhibiting MCF-7 proliferation. | spandidos-publications.comnih.gov |

| BYL719 (Alpelisib) | BON-1, H727, QGP-1 | Neuroendocrine Tumors | Dose-dependently decreased cell viability, with BON-1 being the most sensitive. | nih.gov |

| ZSTK474 | MCF-7 | Breast Cancer | Potently inhibited proliferation in a dose-dependent manner (0.1-4 µM). | researchgate.net |

| NVP-BYL719 | 474 cancer cell lines (CCLE) | Various Cancers | EC50 and Amax values determined to predict sensitivity. | aacrjournals.org |

Analysis of Growth Inhibition Kinetics

The inhibition of cellular growth by PI3Kα inhibitors is a dynamic process. Studies have shown that these inhibitors can cause a rapid decrease in the phosphorylation of downstream signaling proteins. For example, in T47D breast cancer cells, which have a PIK3CA mutation, the PI3Kα inhibitor BYL719 inhibited the phosphorylation of both AKT and ERK. thno.org This inhibition of key signaling molecules is a crucial aspect of how these compounds halt cell proliferation.

Induction of Apoptosis and Regulation of Cell Cycle Progression

Beyond simply halting proliferation, PI3Kα inhibitors can actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.gov

Mechanisms of Apoptotic Induction (e.g., Caspase Activation, Mitochondrial Pathway)

The induction of apoptosis by PI3Kα inhibitors often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, treatment of MCF-7 cells with the PI3Kα inhibitor HS-146 led to an increase in cleaved poly(ADP-ribose) polymerase (PARP), a well-known substrate for activated caspases, and a decrease in the levels of Mcl-1 and pro-caspase-7. spandidos-publications.com This suggests the involvement of the intrinsic apoptotic pathway. spandidos-publications.com Morphological changes typical of apoptosis, such as cell shrinkage and nuclear condensation, were also observed in a concentration-dependent manner. spandidos-publications.comnih.gov Similarly, the PI3K inhibitor LY294002, in combination with tamoxifen, was shown to induce apoptosis in MCF-7 cells. mdpi.com The selective PI3Kα inhibitor BYL719 also induced apoptosis in neuroendocrine tumor cell lines. nih.gov

Cell Cycle Arrest Phenotypes (e.g., G1, G2/M phase arrest)

PI3Kα inhibitors frequently cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing. The PI3Kα inhibitor HS-146 was found to induce cell cycle arrest at the G0/G1 phase in MCF-7 cells. spandidos-publications.comnih.gov This arrest was associated with the downregulation of key cell cycle proteins, including cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)2, and Cdk4, and the upregulation of the Cdk inhibitor p21Waf1/Cip1. spandidos-publications.comnih.gov In another study, the PI3K inhibitor ZSTK474 also induced G1 phase arrest in MCF-7 cells. researchgate.net The selective PI3Kα inhibitor BYL719 was shown to cause a G0/G1 cell cycle arrest in neuroendocrine tumor cells, which was linked to an increase in p27 expression. nih.gov

Table 2: Apoptotic and Cell Cycle Effects of PI3Kα Inhibitors

| Inhibitor | Cell Line | Apoptotic Mechanism | Cell Cycle Arrest | Key Molecular Changes | Reference |

|---|---|---|---|---|---|

| HS-146 | MCF-7 | Increased cleaved PARP, decreased Mcl-1 and pro-caspase-7. | G0/G1 phase | Downregulation of Cyclin D1, Cyclin E, Cdk2, Cdk4; Upregulation of p21. | spandidos-publications.comnih.gov |

| BYL719 (Alpelisib) | BON-1, H727, QGP-1 | Caspase-3/7 activation. | G0/G1 phase | Increased p27 expression. | nih.gov |

| ZSTK474 | MCF-7 | - | G1 phase | - | researchgate.net |

Effects on Cell Migration, Invasion, and Metastasis

A critical aspect of cancer progression is the ability of tumor cells to migrate, invade surrounding tissues, and metastasize to distant organs. The PI3K/AKT signaling pathway is deeply implicated in these processes. jci.orgnih.gov

Research has demonstrated that PI3Kα inhibitors can effectively inhibit the migratory and invasive properties of cancer cells. The PI3Kα inhibitor HS-146 was shown to inhibit the migration and invasion of MCF-7 cells in a concentration-dependent manner. spandidos-publications.com This effect was linked to the suppression of hypoxia-inducible factor (HIF)-1α and vascular endothelial growth factor (VEGF) expression under hypoxic conditions. spandidos-publications.com In colorectal cancer models, the PI3Kα-specific inhibitor alpelisib (B612111) reduced cell migration and invasion in vitro and inhibited liver metastasis in vivo. jci.orgresearchgate.net Similarly, pharmacological blockade of the PI3K/AKT pathway with inhibitors like LY294002 and wortmannin (B1684655) significantly inhibited the migration and invasion of esophageal squamous cell carcinoma cells. nih.gov This was accompanied by an upregulation of E-cadherin and downregulation of N-cadherin, molecules involved in cell-cell adhesion and epithelial-mesenchymal transition (EMT). nih.gov

Inhibition of Cellular Motility in vitro

A key characteristic of malignant cells is their ability to move and invade surrounding tissues, a process central to metastasis. The PI3K pathway is a known regulator of cell motility. mdpi.combmj.com Selective inhibition of PI3Kα has been shown to significantly impair the migratory and invasive capabilities of various cancer cells in laboratory settings.

Research demonstrates that PI3Kα inhibitors can abrogate the motility of cancer cells, a process often dependent on the PI3K-Akt signaling axis. aacrjournals.orgnih.gov For instance, the specific inhibition of p110α has been found to delay or completely block the migration of colorectal cancer cells. aacrjournals.org In pancreatic cancer cell lines, α-selective inhibitors drastically affect cell migration. biorxiv.org Similarly, treatment with the PI3Kα inhibitor Alpelisib significantly inhibited cell migration in canine hemangiosarcoma cell lines harboring PIK3CA mutations. spandidos-publications.comspandidos-publications.com Studies on osteosarcoma have also revealed that Alpelisib can inhibit cell migration, positioning it as a potential cytostatic agent. researchgate.net This effect is not limited to cancer cells; PI3K inhibitors also reduce the migration of other cell types, such as brain pericytes, which is relevant in the context of neuroinflammatory diseases. researchgate.net

The table below summarizes the observed effects of PI3Kα inhibitors on the motility of various cancer cell lines.

| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| PIK75 (p110α-specific) | Human Colorectal Cancer Cells | Colorectal Cancer | Abrogated cell migration | aacrjournals.org |

| Alpelisib (BYL719) | Pancreatic Cancer Cells | Pancreatic Cancer | Drastically affected cell migration | biorxiv.org |

| Alpelisib (BYL719) | Canine Hemangiosarcoma Cells (PIK3CA mutant) | Hemangiosarcoma | Significantly inhibited cell migration | spandidos-publications.comspandidos-publications.com |

| Alpelisib (BYL719) | Human and Murine Osteosarcoma Cells | Osteosarcoma | Inhibited cell migration | researchgate.net |

| PIK-75 | ErbB3WT Breast Cancer Cells | Breast Cancer | Inhibited chemotaxis and in vivo invasion | researchgate.net |

Modulation of Matrix Metalloproteinase Expression

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM), a critical step in tumor invasion and metastasis. The expression and activity of MMPs are tightly regulated, and their dysregulation is a hallmark of cancer. The PI3K signaling pathway has been implicated in the control of MMP expression.

Studies have shown that inhibiting the PI3K pathway can modulate the expression of specific MMPs. For example, in the context of Helicobacter pylori infection, which is linked to gastric cancer, PI3K inhibition was found to diminish the expression of MMP-1. bmj.com In lung cancer cells, the induction of MMP-9 by tumor necrosis factor-alpha (TNF-α) can be reduced by PI3K inhibitors like LY294002. nih.gov Similarly, PI3K signaling is required for the expression of MMP-9 in macrophages stimulated with mycobacterial components. plos.org While direct studies on Alpelisib's effect on MMPs are emerging, combination therapies suggest a role. For instance, combining Alpelisib with a CDK4/6 inhibitor leads to a synergistic effect that involves the suppression of epithelial-mesenchymal transition (EMT), a process closely linked to MMP activity. researchgate.net

The following table outlines findings on the modulation of MMPs by PI3K pathway inhibitors.

| Inhibitor/Pathway Target | Stimulus | Cell Type | Affected MMP | Effect | Reference |

|---|---|---|---|---|---|

| PI3K pathway inhibition | Helicobacter pylori | AGS (Gastric) | MMP-1 | Reduced expression | bmj.com |

| LY294002 (Pan-PI3K inhibitor) | TNF-α | A549 (Lung) | MMP-9 | Reduced expression | nih.gov |

| LY294002 (Pan-PI3K inhibitor) | PIM2 (Mycobacterial antigen) | Macrophages | MMP-9 | Abrogated expression | plos.org |

| PI3K pathway inhibition | TNF-α | Brain Pericytes | MMP-9 | Reduced release | researchgate.net |

Influence on Cellular Metabolism and Bioenergetics

The PI3K pathway is a master regulator of cellular metabolism, promoting anabolic processes like glucose uptake, glycolysis, and lipid synthesis to support cell growth and proliferation. nih.govamegroups.org Consequently, inhibiting PI3Kα can profoundly alter the metabolic landscape of cancer cells.

Inhibition of the PI3K pathway has been shown to decrease both glycolysis and mitochondrial respiration. researchgate.net Specifically, PI3K inhibitors can reduce the extracellular acidification rate (ECAR), a measure of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial function. researchgate.net A critical metabolic consequence of PI3K inhibition is the impairment of nucleotide synthesis. pnas.org Studies using Alpelisib have shown that PI3K inhibition leads to a reduction in all four nucleotide triphosphates. pnas.org This occurs because the pathway is necessary for the nonoxidative pentose (B10789219) phosphate (B84403) pathway, which supplies the ribose-5-phosphate (B1218738) required for creating new nucleotides. pnas.org This depletion of the building blocks for DNA synthesis and repair contributes to the inhibitor's anticancer effects. pnas.org Furthermore, PI3Kα signaling is involved in fatty acid metabolism, and inhibitors can modulate this process within the tumor microenvironment. bmj.com

Interestingly, the metabolic effects of PI3Kα inhibitors can extend beyond the tumor. The common side effect of hyperglycemia associated with inhibitors like Alpelisib is due to the blockade of wild-type PI3Kα in tissues like skeletal muscle, which is crucial for insulin-dependent glucose uptake. aacrjournals.org Newer, mutant-selective PI3Kα inhibitors are being developed to spare this function in normal tissues, thereby avoiding metabolic dysregulation while retaining antitumor efficacy. aacrjournals.org

| Inhibitor | Cell/System | Metabolic Effect | Mechanism/Detail | Reference |

|---|---|---|---|---|

| Duvelisib (PI3Kδ/γ) | Chronic Lymphocytic Leukemia cells | Decreased glycolytic flux & mitochondrial respiration (OCR) | Reduced ECAR and OCR | researchgate.net |

| Alpelisib (BYL719) | BRCA1-deficient, PIK3CA-mutant TNBC | Reduced nucleotide triphosphates (dNTPs) | Inhibition of nonoxidative pentose phosphate pathway | pnas.org |

| Alpelisib (BYL719) | Mouse models | Causes hyperglycemia | Inhibition of wild-type PI3Kα in skeletal muscle impairs glucose uptake | aacrjournals.org |

| STX-478 (Mutant-selective PI3Kα inhibitor) | Mouse models | Spares metabolic dysregulation | Selectively inhibits mutant PI3Kα, avoiding effects on glucose homeostasis | aacrjournals.org |

| CYH33 (PI3Kα inhibitor) | Murine breast cancer | Promoted fatty acid metabolism | Observed in the tumor microenvironment | bmj.com |

Modulation of DNA Damage Response and Repair Pathways

The integrity of the genome is maintained by a complex network known as the DNA damage response (DDR). The PI3K pathway plays a significant role in this process, particularly in the repair of DNA double-strand breaks (DSBs). nih.gov Inhibiting PI3Kα can therefore disrupt DNA repair, sensitizing cancer cells to DNA-damaging agents.

Several studies have shown that PI3K inhibition impairs homologous recombination (HR), a major pathway for error-free DSB repair. oncotarget.comaacrjournals.org This effect can be mediated by the downregulation of key HR proteins like BRCA1 and BRCA2. oncotarget.comaacrjournals.org The metabolic effects of PI3Kα inhibitors also tie into the DDR; by depleting the pool of available nucleotides, these drugs can enhance DNA damage and hinder repair synthesis. pnas.org

The combination of PI3K inhibitors with agents that cause DNA damage or with other DDR inhibitors, such as PARP inhibitors, can lead to synergistic cancer cell killing. nih.govoncotarget.com For example, combining a PI3K inhibitor with the PARP inhibitor Olaparib (B1684210) resulted in an exacerbated DNA damage response in ovarian cancer cells. oncotarget.com In some contexts, PI3K/AKT inhibition can paradoxically restore the expression of DNA repair proteins, highlighting the complex and context-dependent nature of this interaction. mdpi.com Dual inhibitors that target both PI3K and other DDR-related kinases, such as histone deacetylases (HDACs), can potently block radiation-induced DNA repair pathways, providing a rationale for combination therapies with radiation. aacrjournals.org

| Inhibitor/Combination | Cancer Model | Effect on DDR | Mechanism | Reference |

|---|---|---|---|---|

| PI3K inhibition | Breast Cancer | Impaired homologous recombination (HR) | Downregulation of BRCA1 | aacrjournals.org |

| BKM120 (Pan-PI3K) + Olaparib (PARP inhibitor) | Ovarian Cancer | Exacerbated DNA damage response | Decreased BRCA1/2 expression | oncotarget.com |

| Alpelisib (BYL719) | BRCA1-deficient, PIK3CA-mutant TNBC | Enhanced DNA damage | Depletion of nucleoside triphosphates required for DNA repair | pnas.org |

| CUDC-907 (Dual PI3K/HDAC inhibitor) | Pediatric High-Grade Glioma | Inhibited radiation-induced DNA repair (HR and NHEJ) | Decreased NFκB/FOXM1 recruitment to promoters of DDR genes | aacrjournals.org |

| Alpelisib (BYL719) | MCF7 (Breast Cancer, MAGI1 KO) | Restored expression of DNA repair proteins | Context-dependent effect in MAGI1-deficient cells | mdpi.com |

Effects on Gene Expression and Protein Phosphorylation Profiles

As a central signaling node, PI3Kα orchestrates broad changes in gene expression and the phosphorylation status of numerous proteins. Selective inhibitors of PI3Kα cause a rapid and distinct reprogramming of these molecular profiles.

Protein Phosphorylation: The most direct and consistent effect of PI3Kα inhibition is the drastic reduction in the phosphorylation of its immediate downstream target, AKT, at key residues such as Serine 473. spandidos-publications.comresearchgate.net This dephosphorylation is a primary indicator of on-target pathway inhibition. researchgate.net Beyond AKT, studies with Alpelisib have revealed that PI3Kα inhibition can also concurrently decrease the phosphorylation of ERK, a key component of the MAPK pathway. thno.orgnih.gov This effect on ERK is not universal and appears to be cell-type and context-dependent, but where it occurs, it contributes significantly to the inhibitor's antitumor activity. thno.orgnih.gov The phosphorylation of other downstream proteins, such as the ribosomal protein S6, is also robustly inhibited, reflecting a shutdown of the PI3K/AKT/mTOR axis. researchgate.net

Gene Expression: At the transcriptomic level, PI3Kα inhibitors induce widespread changes. Gene expression profiling of cancer cells treated with Alpelisib reveals alterations in hallmark gene sets associated with critical cancer-related processes. researchgate.net These include the downregulation of E2F target genes, which are involved in cell cycle progression, and modulation of genes related to epithelial-mesenchymal transition (EMT). researchgate.net Genome-wide CRISPR-Cas9 screens have identified that the response to PI3Kα inhibitors like Alpelisib and Taselisib is mediated by components of the mTORC1 pathway. aacrjournals.org Furthermore, distinct gene expression signatures have been found to be associated with tumors that have PIK3CA mutations, and these signatures can correlate with the response to PI3K inhibitors. plos.orgpnas.org These global analyses of gene and protein activity are crucial for understanding the mechanisms of action, identifying biomarkers of response, and uncovering pathways of resistance. asco.orgaacrjournals.org

Preclinical Efficacy Studies of Pi3k|a Inhibitor 7 in Disease Models

In Vitro Efficacy Studies

Evaluation in Cancer Cell Line Panels (e.g., Breast, Ovarian, Colorectal, Hematologic)

The in vitro efficacy of PI3Kα Inhibitor 7 has been assessed across a wide array of cancer cell lines, revealing a strong correlation between the presence of PIK3CA mutations and sensitivity to the inhibitor. aacrjournals.orgaacrjournals.org In a large panel of cancer cell lines, those harboring PIK3CA mutations demonstrated a significantly higher response rate (64%) compared to wild-type cell lines (22%). aacrjournals.orgaacrjournals.org

Specifically, in breast cancer cell lines with PIK3CA mutations, such as T47D (E545K mutation) and MCF-7 (H1047R mutation), PI3Kα Inhibitor 7 has shown potent inhibition of cell signaling and proliferation. rsc.org Studies have demonstrated that this inhibitor can effectively block the phosphorylation of Akt, a key downstream effector of the PI3K pathway. aacrjournals.orgrsc.org For instance, in T47D and MCF-7 cells, PI3Kα Inhibitor 7 showed a 5- and 8-fold better cellular potency in inhibiting Akt phosphorylation compared to another PI3Kα-selective inhibitor. rsc.org

In ovarian cancer cell lines, the efficacy of PI3Kα Inhibitor 7 has also been investigated. In a panel including SKOV-3 (PIK3CA-mutated), EFO-21, and OVCAR-3 cell lines, the inhibitor effectively reduced the phosphorylation of Akt, irrespective of the histological origin or mutational profile. larvol.com

The table below summarizes the in vitro activity of PI3Kα Inhibitor 7 in various cancer cell lines.

| Cell Line | Cancer Type | PIK3CA Mutation | Effect of PI3Kα Inhibitor 7 |

| T47D | Breast Cancer | E545K | Potent inhibition of Akt phosphorylation and cell proliferation. rsc.org |

| MCF-7 | Breast Cancer | H1047R | Potent inhibition of Akt phosphorylation and cell proliferation. rsc.orgmdpi.comlife-science-alliance.org |

| SKOV-3 | Ovarian Cancer | H1047R | Inhibition of Akt phosphorylation. larvol.com |

| EFO-21 | Ovarian Cancer | Not specified | Inhibition of Akt phosphorylation. larvol.com |

| OVCAR-3 | Ovarian Cancer | Not specified | Inhibition of Akt phosphorylation. larvol.com |

| A549 | Lung Cancer | Wild-type | Less responsive compared to PIK3CA mutant lines. aacrjournals.orgmdpi.com |

| HCC1954 | Breast Cancer | H1047R | Inhibition of Akt and ERK phosphorylation. thno.org |

Application in Primary Cell Cultures from Disease Models

While comprehensive data on the use of PI3Kα Inhibitor 7 in primary cell cultures from disease models is limited in the provided search results, the principle of using such models is well-established for preclinical drug evaluation. Primary cell cultures, derived directly from patient tumors, can offer a more biologically relevant system compared to established cell lines. The available information suggests that the efficacy of PI3K inhibitors can be influenced by the tumor microenvironment, a factor that is better recapitulated in primary cultures and more complex 3D models. nih.gov

Efficacy in Three-Dimensional Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for assessing drug efficacy by mimicking the in vivo tumor architecture and cell-cell interactions. novusbio.comsigmaaldrich.comfrontiersin.org Studies have shown that cancer cells grown in 3D aggregates can exhibit increased resistance to therapies compared to 2D monolayers. larvol.com

In the context of PI3Kα Inhibitor 7, research has demonstrated its activity in 3D models of ovarian cancer. larvol.com Ovarian cancer cells cultured as 3D aggregates were found to be more resistant to PI3Kα Inhibitor 7 compared to when they were grown in 2D. larvol.com However, the combination of PI3Kα Inhibitor 7 with cisplatin (B142131) showed a synergistic cytotoxic effect in 3D cultures of PIK3CA-mutated SKOV-3 cells. larvol.com This highlights the potential of this inhibitor in combination therapies for advanced ovarian cancer. larvol.com

Furthermore, in nasopharyngeal carcinoma (NPC) cell lines, the combination of PI3Kα Inhibitor 7 with a MEK inhibitor in a 3D cell culture system resulted in strong synergism in inhibiting cell growth. e-century.us The use of 3D models is considered advantageous for evaluating PI3K inhibitors, as these models can better capture the effects of the drugs on cell invasion and the influence of the tumor microenvironment. nih.gov

In Vivo Efficacy Studies

Evaluation in Xenograft Models (e.g., Subcutaneous, Orthotopic)

The in vivo antitumor activity of PI3Kα Inhibitor 7 has been extensively evaluated in various xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies have consistently demonstrated the efficacy of this inhibitor, particularly in tumors harboring PIK3CA mutations. aacrjournals.orgaacrjournals.org

In a Rat1-myr-p110α tumor-bearing mouse model, treatment with PI3Kα Inhibitor 7 resulted in a dose-dependent and statistically significant antitumor effect. aacrjournals.org Similarly, in xenograft models of non-small cell lung cancer (NSCLC) using NCI-H1975 cells, DFX117, a dual c-Met and PI3Kα inhibitor, effectively inhibited tumor growth, and this was associated with the downregulation of the Met/PI3K/Akt signaling pathway. mdpi.com

Another study with RLY-2608, an allosteric pan-mutant selective inhibitor of PI3Kα, showed tumor regression in PIK3CA mutant in vivo xenograft models representing H1047R and E545K mutations. biospace.com STX-478, a mutant-selective, allosteric PI3Kα inhibitor, also demonstrated robust efficacy in human tumor xenografts, including models of colon cancer, lung cancer, and breast cancer. aacrjournals.org

The table below presents data from in vivo xenograft studies.

| Xenograft Model | Cancer Type | Treatment | Outcome |

| Rat1-myr-p110α | Mechanistic model | PI3Kα Inhibitor 7 | Dose-dependent antitumor effect. aacrjournals.org |

| NCI-H1975 | Non-Small Cell Lung Cancer | DFX117 (dual c-Met/PI3Kα inhibitor) | Inhibition of tumor growth. mdpi.com |

| PIK3CA mutant (H1047R, E545K) | Not specified | RLY-2608 (allosteric PI3Kα inhibitor) | Tumor regression. biospace.com |

| GP2d (colon), NCI-H1048 (lung), Detroit 562 (HNSCC), HCC1954 (breast) | Various | STX-478 (mutant-selective PI3Kα inhibitor) | Robust efficacy. aacrjournals.org |

| T47D | Breast Cancer | STX-478 | Reduction in tumor volume. aacrjournals.org |

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are considered to more faithfully recapitulate the heterogeneity and biology of human tumors. nih.govnih.gov Several studies have utilized PDX models to evaluate the efficacy of PI3Kα inhibitors.

Research has shown that the predictive features of response to PI3Kα Inhibitor 7 identified in cell lines were also relevant in predicting in vivo response in a diverse set of patient-derived xenograft models. aacrjournals.org In breast cancer PDX models, a correlation was observed between the expression profile of receptor tyrosine kinases (RTKs) and the efficacy of PI3Kα Inhibitor 7. thno.org Specifically, overexpression of IGF-1R and/or HER2 was associated with sensitivity to the inhibitor. thno.org

Furthermore, in a head and neck squamous cell carcinoma PDX model, encapsulating PI3Kα Inhibitor 7 into P-selectin-targeted nanoparticles led to significant inhibition of tumor growth. nih.gov The mutant-selective inhibitor STX-478 has also been tested in a panel of PDX models, demonstrating its efficacy in tumors representing colon, lung, and breast cancer. aacrjournals.org In an ER+/HER2- breast cancer PDX model, STX-478 in combination with other targeted agents showed robust and durable tumor regression. aacrjournals.org

Assessment in Genetically Engineered Mouse Models (GEMMs)

No information available.

Therapeutic Potential in Specific Preclinical Disease Contexts

Oncological Disease Models (e.g., Solid Tumors, Hematologic Malignancies)

No information available.

Non-Oncological Disease Models (e.g., Inflammatory, Autoimmune, Infectious Disease Models)

No information available.

Mechanisms of Resistance to Pi3k|a Inhibitor 7 and Strategies to Overcome Challenges

Characterization of Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of response of cancer cells to PI3Kα inhibition from the outset of treatment. Several factors can contribute to this phenomenon. The genetic landscape of the tumor, beyond the PIK3CA mutation itself, plays a crucial role. For instance, the presence of co-occurring mutations in other key oncogenes or tumor suppressors can render the PI3Kα inhibition insufficient to halt tumor growth.

Furthermore, the inherent heterogeneity within a tumor can mean that while some clones are sensitive to the inhibitor, others possess pre-existing resistance mechanisms that allow them to thrive under the selective pressure of the drug. The activation of parallel signaling pathways that can compensate for the inhibition of the PI3K pathway is another major contributor to intrinsic resistance. pdbj.orgcymitquimica.com

Elucidation of Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that are initially sensitive to treatment. This occurs through the selection and expansion of cancer cell clones that have developed mechanisms to circumvent the drug's inhibitory effects.

Adaptive Pathway Rewiring and Feedback Loop Activation (e.g., ERK reactivation)

Cancer cells exhibit remarkable plasticity, often rewiring their signaling networks to adapt to therapeutic pressure. tsbiochem.comnih.govresearchgate.net Inhibition of the PI3K pathway can trigger feedback loops that reactivate the same pathway or activate parallel survival pathways.

A key example of this is the reactivation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. tsbiochem.comtargetmol.com Inhibition of PI3K can lead to the relief of negative feedback loops, resulting in the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, HER3, and FGFRs. pdbj.orgmedchemexpress.com This, in turn, can lead to the reactivation of both the PI3K and MAPK/ERK pathways, thereby promoting cell survival and proliferation despite the presence of the PI3Kα inhibitor. tsbiochem.com This adaptive rewiring is a common mechanism of resistance to targeted therapies and highlights the interconnectedness of cellular signaling cascades. nih.govencyclopedia.pub

Compensatory Signaling Pathway Activation

In response to PI3Kα inhibition, cancer cells can activate alternative signaling pathways to maintain their growth and survival. One of the most significant compensatory pathways is the upregulation of the PI3Kβ isoform. researchgate.netcymitquimica.com In the context of PTEN loss, a common event in cancer, cells can become dependent on PI3Kβ signaling, rendering them resistant to PI3Kα-specific inhibitors.

Another critical compensatory mechanism involves the insulin-like growth factor 1 receptor (IGF-1R) and insulin (B600854) receptor (IR) signaling. targetmol.commedchemexpress.com Inhibition of PI3Kα can lead to hyperglycemia, triggering a systemic increase in insulin levels. medchemexpress.com This elevated insulin can then activate the IR on tumor cells, leading to the reactivation of the PI3K pathway. targetmol.commedchemexpress.com

The serum- and glucocorticoid-regulated kinase (SGK) family of proteins, particularly SGK1, can also mediate resistance. pdbj.org SGK1 shares downstream targets with AKT and can be activated independently of AKT to maintain mTORC1 signaling, a key regulator of cell growth and proliferation.

Alterations in Target Expression or Function

Acquired resistance can also arise from genetic alterations in the drug target itself. Secondary mutations in the PIK3CA gene have been identified in patients who have developed resistance to PI3Kα inhibitors. These mutations can occur within the drug-binding pocket, preventing the inhibitor from effectively engaging its target. Interestingly, some secondary PIK3CA mutations may confer resistance to specific PI3Kα inhibitors while retaining sensitivity to pan-PI3K inhibitors or novel allosteric inhibitors.

Role of Co-occurring Genetic Alterations in Modulating Response and Resistance (e.g., PTEN loss, KRAS, TP53, FGFR1 mutations)

The efficacy of PI3Kα inhibitors is significantly influenced by the presence of other genetic alterations within the tumor. These co-mutations can either pre-exist, contributing to intrinsic resistance, or be acquired during therapy.

| Genetic Alteration | Effect on PI3Kα Inhibitor Response | Mechanism of Resistance | References |

| PTEN Loss | Decreased sensitivity/Resistance | Loss of PTEN, a negative regulator of the PI3K pathway, leads to hyperactivation of the pathway, often through the PI3Kβ isoform, bypassing the need for PI3Kα. | cymitquimica.com |

| KRAS Mutations | Resistance | Activating mutations in KRAS, a key upstream activator of the PI3K and MAPK pathways, can drive signaling independently of PI3Kα. | targetmol.com |

| TP53 Mutations | Modulated response/Resistance | Loss of function of the tumor suppressor TP53 is associated with a more aggressive tumor phenotype and can contribute to resistance through various mechanisms, including altered cell cycle control and apoptosis. | |

| FGFR1 Amplification/Mutations | Resistance | Overexpression or activating mutations of FGFR1 can drive parallel signaling through the MAPK and PI3K pathways, overriding the effects of PI3Kα inhibition. | |

| AKT1 Mutations | Resistance | Activating mutations in the downstream effector AKT1 can sustain pathway signaling even when PI3Kα is inhibited. |

Interactive Data Table: Co-occurring Genetic Alterations and Resistance to PI3Kα Inhibitors

Preclinical Strategies to Overcome Resistance to PI3Kα Inhibitor 7

Overcoming resistance to PI3Kα inhibitors requires a multi-pronged approach, primarily centered on combination therapies that target the identified resistance mechanisms.

| Therapeutic Strategy | Rationale | Preclinical Evidence | References |

| Dual PI3Kα/PI3Kβ Inhibition | To overcome resistance mediated by PI3Kβ upregulation, particularly in PTEN-deficient tumors. | Concomitant inhibition of both isoforms has been shown to revert the resistant phenotype in preclinical models. | cymitquimica.com |

| Combination with MEK/ERK Inhibitors | To counteract the adaptive reactivation of the MAPK pathway. | Synergistic effects have been observed in various cancer models, including those with KRAS mutations. | targetmol.com |

| Combination with CDK4/6 Inhibitors | To enhance cell cycle arrest and overcome resistance mediated by cell cycle proteins. | Synergistic activity has been demonstrated in preclinical models of breast cancer. | |

| Combination with FGFR Inhibitors | To block the compensatory signaling driven by FGFR1 amplification. | Combination therapy has shown to overcome resistance in FGFR1-overexpressing breast cancer cells. | |

| Novel Allosteric PI3Kα Inhibitors | To target PI3Kα mutants that have developed resistance to traditional orthosteric inhibitors. | Compounds like RLY-2608 have been shown to overcome resistance mediated by secondary PIK3CA mutations. | |

| Combination with AKT Inhibitors | To block the signaling downstream of PI3K, particularly in cases of PTEN loss or AKT1 mutations. | This approach is being explored to overcome resistance, although further research is needed. |

Interactive Data Table: Preclinical Strategies to Overcome Resistance

Combination Therapeutic Strategies Involving Pi3k|a Inhibitor 7

Rationale for Combined Pathway Inhibition

The primary rationale for using PI3Kα inhibitors in combination therapies stems from the interconnectedness of cellular signaling pathways and the development of resistance. Hyperactivation of the PI3K pathway is one of the most common signaling abnormalities in cancer. nih.govjohnshopkins.edu However, when this pathway is blocked, cancer cells can activate compensatory signaling routes to survive.

Key reasons for pursuing combination strategies include:

Overcoming Resistance: Cancer cells exhibit both intrinsic (pre-existing) and acquired resistance to targeted therapies. johnshopkins.edu For instance, treatment with PI3K inhibitors can lead to the feedback upregulation of receptor tyrosine kinases (RTKs) like HER3, which can reactivate the PI3K pathway or trigger parallel pathways such as the MAPK/ERK cascade. nih.govnih.gov

Synergistic Effects: Targeting two distinct but related pathways can produce a synergistic effect, where the combined antitumor activity is greater than the sum of the individual agents. nih.gov Dual blockade of pathways like PI3K and MEK has been shown to increase antiproliferative activity. nih.gov

Synthetic Lethality: This approach involves targeting two pathways that are individually non-essential for a cancer cell's survival but are lethal when inhibited simultaneously. A key example is the combination of PI3K inhibitors with PARP inhibitors in cancers with impaired DNA repair. nih.govdana-farber.org

Combinations with Standard-of-Care Chemotherapeutic Agents (e.g., Paclitaxel)

Combining PI3Kα inhibitors with traditional cytotoxic agents like paclitaxel (B517696) is a strategy aimed at enhancing the efficacy of chemotherapy and overcoming resistance. The PI3K/AKT pathway is known to be associated with resistance to chemotherapy. mdpi.com

Preclinical research has demonstrated that combining the PI3Kα inhibitor alpelisib (B612111) with paclitaxel leads to a significant increase in apoptosis (programmed cell death), particularly in cancer cells with a PIK3CA mutation. researchgate.net This combination appears to work by increasing the DNA damage response in cancer cells. researchgate.net In animal models of breast cancer, the combination of a PI3K/mTOR inhibitor with paclitaxel enhanced the body's immune response against the tumor, leading to complete tumor disappearance in 60% of cases. researchgate.net Paclitaxel itself can inhibit the PI3K/AKT signaling pathway, suggesting a mechanistic overlap that can be exploited by a combination approach. nih.gov

| Combination | Cancer Model | Key Finding | Reference |

| Alpelisib + Paclitaxel | PIK3CA-mutant Gastric Cancer Cells | Significantly increased caspase 3/7 activity and apoptosis compared to either drug alone. | researchgate.net |

| PI3K/mTOR Inhibitor + Paclitaxel | Metastatic Breast Cancer (Mouse Model) | Resulted in complete tumor disappearance in 60% of treated animals. | researchgate.net |

Combinations with Other Targeted Therapies

A common mechanism of resistance to PI3K inhibitors is the feedback activation of RTKs, such as EGFR, HER3, and IGF1R. nih.gov This activation can restore signaling through the PI3K pathway or engage alternate survival pathways. This provides a strong rationale for combining PI3K inhibitors with drugs that block these receptors, such as HER2 inhibitors in breast cancer. nih.gov In preclinical models of HER2-positive breast cancer that had become resistant to the anti-HER2 agent trastuzumab, the addition of a PI3K inhibitor showed synergistic antitumor effects. nih.gov

Significant crosstalk exists between the PI3K pathway and the CDK4/6-Rb pathway, which controls cell cycle progression. nih.govresearchgate.net Activation of one pathway can lead to resistance to inhibitors of the other, making dual blockade a compelling strategy. researchgate.net Multiple preclinical studies have shown that combining PI3Kα inhibitors with CDK4/6 inhibitors overcomes both intrinsic and adaptive resistance, leading to tumor regressions in PIK3CA-mutant cancer models. researchgate.netvictoria.ac.nz

For example, studies combining the PI3Kα inhibitor alpelisib (BYL719) with CDK4/6 inhibitors demonstrated greater antitumor effects than either monotherapy alone in lung and breast cancer models. researchgate.netaacrjournals.org This has led to clinical trials, such as a Phase III study investigating the PI3Kα inhibitor inavolisib with the CDK4/6 inhibitor palbociclib (B1678290). Preliminary data from this trial showed a significant improvement in progression-free survival (15.0 months for the combination vs. 7.3 months for palbociclib and fulvestrant (B1683766) alone). nih.gov

| Combination | Cancer Model | Key Finding | Reference |

| BKM120 + Palbociclib | PIK3CA-mutant Lung Squamous Cell Carcinoma (PDX models) | Enhanced tumor shrinkage not observed with single-agent treatments. | aacrjournals.org |

| Inavolisib + Palbociclib + Fulvestrant | PIK3CA-mutant, HR+, HER2- Metastatic Breast Cancer | Improved median Progression-Free Survival (15.0 vs 7.3 months). | nih.gov |

| Alpelisib (BYL719) + CDK4/6 Inhibitors | PIK3CA-mutant Breast Cancer Xenografts | Overcame intrinsic and adaptive resistance, leading to tumor regressions. | victoria.ac.nz |

A highly effective combination strategy involves pairing PI3K inhibitors with PARP (Poly [ADP-ribose] polymerase) inhibitors. The PI3K pathway is involved in the regulation of DNA damage repair, specifically homologous recombination. nih.gov Inhibiting PI3K can impair this repair mechanism, inducing a state of "BRCAness" in tumor cells. This makes them highly susceptible to PARP inhibitors, which block a separate DNA repair pathway, leading to synthetic lethality. nih.govdana-farber.org

This synergistic effect has been demonstrated in preclinical models of breast and ovarian cancer. nih.govnih.gov The combination of the PI3K inhibitor BKM120 and the PARP inhibitor olaparib (B1684210) was effective in treating BRCA1-related breast cancer and ovarian cancers, including those without BRCA mutations. nih.govdana-farber.orgnih.govoncotarget.com Mechanistically, PI3K inhibition can lead to the downregulation of BRCA1/2 expression, which may serve as a biomarker for predicting response to this combination therapy. nih.govoncotarget.com

MEK Inhibitors: The PI3K/AKT and RAS/RAF/MEK/ERK pathways are two major signaling cascades that are often co-activated in cancer. There is a reciprocal relationship between them, where inhibiting one can lead to the activation of the other. nih.gov Therefore, dual inhibition is a rational approach to achieve a more complete blockade of oncogenic signaling. nih.gov Studies combining PI3K and MEK inhibitors have shown synergistic effects in shrinking KRAS-mutant lung cancers and NRAS-mutant melanoma cells. nih.gov

mTOR Inhibitors: Since mTOR is a critical downstream component of the PI3K pathway, combining upstream PI3K inhibition with direct mTOR inhibition is a logical strategy to achieve a more profound pathway blockade. nih.govnih.gov Resistance to PI3Kα inhibitors can be driven by continued mTORC1 signaling. nih.gov Dual PI3K/mTOR inhibitors have been developed, and studies have also shown that combining a PI3Kβ-selective inhibitor with an mTOR inhibitor like vistusertib (B1684010) can be synergistic in PTEN-null tumors. nih.govresearchgate.net

Integration with Immunomodulatory Approaches (e.g., Immune Checkpoint Inhibition)

Extensive searches for a specific compound designated "PI3K|A inhibitor 7" did not yield any publicly available scientific literature or research data. Therefore, this section will discuss the broader class of PI3Kα (Phosphoinositide 3-kinase alpha) inhibitors and their integration with immunomodulatory approaches, based on available preclinical and clinical research. The principles and findings described are representative of the field and provide a foundational understanding of the therapeutic strategy.

The combination of PI3Kα inhibitors with immunomodulatory agents, particularly immune checkpoint inhibitors (ICIs), is a promising strategy in oncology. This approach is rooted in the dual role of the PI3K pathway, which not only drives cancer cell proliferation and survival but also plays a critical role in shaping the tumor microenvironment (TME). Dysregulation of the PI3K pathway within tumor cells can lead to an immunosuppressive TME, thereby limiting the efficacy of immunotherapies. Consequently, inhibiting PI3Kα can potentially reverse this immunosuppression and synergize with ICIs to enhance anti-tumor immune responses.

Research has shown that PI3K inhibitors can modulate the TME in several ways to favor anti-tumor immunity. These agents have been demonstrated to decrease the population and suppressive function of regulatory T cells (Tregs) within the tumor. Tregs are a key component of the immunosuppressive TME, and their reduction can unleash a more robust anti-tumor T-cell response. Furthermore, studies have indicated that PI3K inhibition can enhance the function and infiltration of cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing by the immune system.

The rationale for combining PI3Kα inhibitors with ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, is based on their complementary mechanisms of action. While ICIs work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells, PI3Kα inhibitors can help to create a more inflamed or "hot" TME that is more susceptible to immunotherapy. This can be particularly beneficial in tumors that are traditionally "cold" or non-responsive to ICI monotherapy, characterized by low T-cell infiltration.

Preclinical studies have provided evidence supporting this combination strategy. For instance, research on dual PI3Kα/δ inhibitors has shown potent single-agent anti-tumor activity associated with a dynamic suppression of Tregs and improved CD8+ T-cell activation and memory in syngeneic tumor models. The combination of PI3K inhibitors with anti-PD-1 antibodies has been shown to result in stronger anti-tumor immune responses, with a selective decrease in intratumoral Tregs and an increase in tumor antigen-specific CD8+ T cells.

Due to the absence of specific data for "this compound," a detailed data table with research findings for this particular compound cannot be provided. The table below summarizes general findings from preclinical studies on representative PI3K inhibitors in combination with immune checkpoint blockade.

| PI3K Inhibitor Class/Example | Combination Agent | Key Preclinical Findings |

| Pan-PI3K Inhibitor (e.g., ZSTK474) | Anti-PD-1 mAb | - Stronger anti-tumor effects compared to monotherapy.- Selective decrease in intratumoral regulatory T cells (Tregs).- Increased tumor antigen-specific CD8+ T cells.- Enhanced generation of tumor antigen-specific memory CD8+ T cells. |

| Dual PI3Kα/δ Inhibitor (e.g., AZD8835) | Not specified (Single agent with immunomodulatory effects) | - Potent single-agent anti-tumor activity.- Dynamic suppression of Tregs.- Improved CD8+ T-cell activation and memory.- Promotion of a pro-inflammatory tumor microenvironment. |

| PI3Kβ Inhibitor | Anti-PD-1 and Anti-CTLA-4 mAbs | - Reversal of immune resistance conferred by PTEN loss.- Significant reduction in tumor progression with combination therapy. |

It is important to note that the clinical translation of these combination strategies is ongoing. While preclinical data are promising, further research is needed to determine the optimal PI3K inhibitor, combination partner, and patient populations that are most likely to benefit from this therapeutic approach.

Biomarker Discovery and Predictive Preclinical Models for Pi3k|a Inhibitor 7 Efficacy

Identification of Predictive Biomarkers for Response to PI3Kα Inhibitor 7

Several key molecular alterations have been identified as predictive biomarkers for the sensitivity of tumors to PI3Kα inhibitors. These biomarkers are crucial for patient stratification and for maximizing the therapeutic benefit of these targeted agents. springermedizin.deaacrjournals.org

PIK3CA Mutation Status: The presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is the most significant predictor of a positive response to PI3Kα inhibitors. aacrjournals.orgaacrjournals.org These mutations, commonly found in hotspots within the helical and kinase domains (such as E542K, E545K, and H1047R), lead to a gain-of-function in the PI3Kα enzyme. aacrjournals.orgaacrjournals.org This results in constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival. aacrjournals.org Cancer cell lines harboring PIK3CA mutations are significantly more sensitive to PI3Kα inhibitors compared to those with wild-type PIK3CA. aacrjournals.orgaacrjournals.orgthno.org Studies have shown a marked difference in the half-maximal inhibitory concentration (IC50) values between PIK3CA-mutant and wild-type cell lines, with mutant cells being more responsive. aacrjournals.org The location of the mutation within the PIK3CA gene, whether in the helical domain (exon 9) or the kinase domain (exon 20), also appears to confer sensitivity to these inhibitors. aacrjournals.org Furthermore, the presence of double PIK3CA mutations in cis (on the same allele) has been shown to increase oncogenicity and sensitivity to PI3Kα inhibition. scispace.comascopubs.org

PIK3CA Amplification: Beyond mutations, the amplification of the PIK3CA gene has also been identified as a positive predictive biomarker for response to PI3Kα inhibitors. aacrjournals.org Gene amplification leads to an increased copy number of the PIK3CA gene, resulting in higher expression levels of the p110α protein and subsequent pathway hyperactivation. This increased reliance on the PI3Kα signaling pathway makes tumors with PIK3CA amplification more susceptible to targeted inhibition.

PTEN Status: The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a negative regulator of the PI3K pathway. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity. mdpi.com Loss of PTEN function, either through mutation or deletion, leads to the accumulation of PIP3 and sustained activation of the PI3K/AKT signaling cascade. mdpi.com Consequently, PTEN loss has been associated with resistance to PI3Kα inhibitors. thno.orgaacrjournals.orgaacrjournals.orgresearchgate.net In preclinical models, cells with a PIK3CA-mutant/PTEN-null background have demonstrated a rebound in PI3K downstream signaling in the presence of a PI3Kα inhibitor, correlating with decreased sensitivity over time. aacrjournals.org This suggests that while PIK3CA mutations sensitize tumors to these inhibitors, concurrent PTEN loss can abrogate this sensitivity, presenting a significant challenge in treatment. aacrjournals.orgaacrjournals.orgresearchgate.net

Table 1: Predictive Biomarkers for Response to PI3Kα Inhibitor 7

| Biomarker | Alteration | Predicted Response to PI3Kα Inhibitor 7 | Key Findings |

|---|---|---|---|

| PIK3CA | Activating Mutations (e.g., E545K, H1047R) | Increased Sensitivity | Cell lines with PIK3CA mutations are significantly more responsive to PI3Kα inhibitors. aacrjournals.orgthno.org |

| PIK3CA | Gene Amplification | Increased Sensitivity | Amplification is a positive predictor of sensitivity. aacrjournals.org |

| PTEN | Loss of Function (Mutation or Deletion) | Resistance | PTEN loss can lead to resistance to PI3Kα inhibitors, even in the presence of PIK3CA mutations. aacrjournals.orgaacrjournals.orgresearchgate.net |

Discovery of Biomarkers Associated with Acquired Resistance

Despite initial positive responses in patients with tumors harboring predictive biomarkers, acquired resistance to PI3Kα inhibitors is a common clinical challenge. Research has focused on identifying the molecular mechanisms that drive this resistance.

One of the primary mechanisms of acquired resistance is the emergence of secondary genomic alterations within the PI3K pathway itself. aacrjournals.org Serial analysis of tumor biopsies from patients who developed resistance to PI3Kα inhibitors has revealed the acquisition of new mutations. aacrjournals.org These include:

Secondary PIK3CA Mutations: Interestingly, new mutations can arise in the PIK3CA gene that alter the drug-binding pocket, thereby reducing the efficacy of the inhibitor. aacrjournals.org These secondary mutations can have differential effects on the sensitivity to various PI3K inhibitors. aacrjournals.org

Activating AKT1 Mutations: Mutations in the downstream effector AKT1 can also confer resistance. aacrjournals.org These mutations can lead to the reactivation of the signaling pathway, bypassing the need for upstream PI3Kα activity. aacrjournals.org

Loss of PTEN: The acquisition of PTEN loss during treatment is another significant mechanism of resistance. aacrjournals.orgmdpi.com This can occur in tumors that were initially PTEN-proficient, leading to reactivation of the PI3K pathway through the p110β isoform. mdpi.com

Beyond the PI3K pathway, other signaling pathways can become activated to compensate for the inhibition of PI3Kα. This can include the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, c-MET, and FGFR1, which can restore ERK phosphorylation and promote cell viability. thno.org Persistent expression of transcription factors like FOXM1 following treatment has also been identified as a biomarker of resistance in certain contexts. cam.ac.uk

Table 2: Biomarkers Associated with Acquired Resistance to PI3Kα Inhibitor 7

| Biomarker | Alteration | Mechanism of Resistance |

|---|---|---|

| PIK3CA | Secondary Mutations | Alteration of the drug-binding pocket. aacrjournals.org |

| AKT1 | Activating Mutations | Reactivation of downstream signaling. aacrjournals.org |

| PTEN | Acquired Loss of Function | Pathway reactivation, potentially via other PI3K isoforms. aacrjournals.orgmdpi.com |

| Receptor Tyrosine Kinases (RTKs) | Hyper-activation (e.g., EGFR, c-MET, FGFR1) | Bypass of PI3Kα inhibition by activating parallel signaling pathways. thno.org |

| FOXM1 | Persistent Expression | Continued expression of pro-proliferative genes. cam.ac.uk |

Development and Validation of Preclinical Models for Biomarker-Driven Research

To investigate the efficacy of PI3Kα inhibitors and to discover and validate predictive and resistance biomarkers, robust preclinical models are essential. These models aim to recapitulate the genetic and molecular heterogeneity of human cancers.

Cancer Cell Lines: A large number of cancer cell lines, such as those in the Cancer Cell Line Encyclopedia (CCLE), have been extensively characterized at the genomic level and profiled for their sensitivity to various drugs, including PI3Kα inhibitors. aacrjournals.org This allows for the correlation of drug response with specific genetic features, such as PIK3CA mutation status. aacrjournals.org Cell lines are invaluable for initial high-throughput screening and for mechanistic studies.

Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered to be more representative of the original tumor's biology and heterogeneity than traditional cell line-derived xenografts. springermedizin.demdpi.com These models have been instrumental in evaluating the in vivo efficacy of PI3Kα inhibitors and in identifying biomarkers of response and resistance. thno.orgmdpi.com For instance, PDX models have been used to demonstrate the correlation between the expression profile of RTKs and the efficacy of a PI3Kα inhibitor. thno.org They also provide a platform for studying the evolution of resistance over time by allowing for the analysis of tumors before and after treatment. springermedizin.demdpi.com

Genetically Engineered Mouse Models (GEMMs): GEMMs are created by introducing specific genetic alterations into the germline of mice, leading to the development of spontaneous tumors in the context of a fully intact immune system. These models are particularly useful for studying the complex interplay between the tumor and its microenvironment and for investigating the role of specific genes in tumorigenesis and drug response. springermedizin.de

The use of these preclinical models in a biomarker-driven approach allows for the preclinical validation of hypotheses that can then be tested in clinical trials. For example, a combined genetic predictor based on PIK3CA mutation, PIK3CA amplification, and PTEN mutation status has been developed and validated in preclinical models to better identify tumors that will respond to PI3Kα inhibition. aacrjournals.org

Advanced Research Methodologies and Future Directions for Pi3k|a Inhibitor 7

Application of High-Throughput Screening and Omics Technologies (Genomics, Proteomics, Metabolomics)

The development and optimization of PI3Kα inhibitors like inhibitor 7 are increasingly reliant on high-throughput screening (HTS) and multi-omics approaches. HTS allows for the rapid assessment of large compound libraries to identify synergistic drug combinations. For instance, a palbociclib-based HTS study identified the PI3Kα inhibitor alpelisib (B612111) as a potent synergistic partner, particularly in head and neck squamous cell carcinoma (HNSCC) with PIK3CA alterations. springermedizin.denih.govresearchgate.net Such screening methodologies can be instrumental in positioning PI3Kα inhibitor 7 in effective combination therapies.

Omics technologies provide a comprehensive, multi-layered view of the molecular landscape of cancer and the effects of targeted inhibitors.

Genomics: Genomic analysis is fundamental in identifying patient populations most likely to respond to PI3Kα inhibitors. Mutations in the PIK3CA gene are a key biomarker for sensitivity to these drugs. acs.org For example, the clinical benefit of alpelisib is significantly higher in patients with PIK3CA-mutant tumors. nih.gov Genomic data from initiatives like the Cancer Cell Line Encyclopedia can be integrated with drug sensitivity data to refine the predictive power of biomarkers for inhibitors like BYL719 (alpelisib). nih.gov

Proteomics: Mass spectrometry-based proteomics and reverse phase protein arrays (RPPA) offer deep insights into the signaling pathways affected by PI3K inhibitors and can uncover mechanisms of resistance. nih.govmdpi.com Proteomic studies can identify downstream effector proteins of the PI3K/AKT pathway, providing a more direct measure of pathway activity and drug response than genomics alone. plos.org For instance, proteomic analysis of patient-derived xenograft (PDX) models of triple-negative breast cancer treated with the pan-PI3K inhibitor buparlisib (B177719) helped to identify potential resistance biomarkers. mdpi.com

Metabolomics: This field investigates the global metabolic changes in response to PI3K inhibition. Since the PI3K pathway is a crucial regulator of glucose metabolism, its inhibition can lead to significant metabolic shifts. oup.com Metabolomic profiling of cancer cell lines treated with PI3K inhibitors has revealed alterations in amino acids and fatty acids. mdpi.com Understanding these metabolic consequences is vital for managing on-target toxicities and developing combination therapies that exploit metabolic vulnerabilities. ecancer.org

| Omics Technology | Application in PI3Kα Inhibitor Research | Key Findings/Insights | Example Compounds |

|---|---|---|---|

| Genomics | Identifying patients with PIK3CA mutations for targeted therapy. acs.org | Higher clinical benefit in patients with PIK3CA-mutant tumors. nih.gov | Alpelisib (BYL719) |

| Proteomics | Uncovering resistance mechanisms and identifying response biomarkers. nih.govmdpi.com | Identification of downstream pathway modulation and resistance-associated proteins. plos.org | Buparlisib |

| Metabolomics | Assessing metabolic reprogramming and on-target toxicities. oup.com | Alterations in amino acid and fatty acid metabolism upon inhibitor treatment. mdpi.com | Enzastaurin |

Integration of Synthetic Biology Approaches in PI3K Inhibitor Research

Synthetic biology offers powerful tools to dissect the complexity of the PI3K pathway and to accelerate drug discovery.

Engineered Cellular Systems for Pathway Dissection and Drug Discovery

Genetically engineered cellular systems are invaluable for studying the specific roles of PI3K isoforms and the effects of their inhibition. Mouse models with genetically modified Pik3ca have been instrumental in demonstrating the critical role of the p110α isoform in growth factor signaling and oncogenic transformation. pnas.orgnih.gov These models have shown that the absence of p110α impairs signaling in response to various growth factors and confers resistance to transformation by several oncogenic receptor tyrosine kinases. pnas.org

Furthermore, engineered cell lines, such as those with specific PIK3CA mutations, allow for controlled studies of drug response. For example, by transducing SKBR3 breast cancer cells with mutant PIK3CA, researchers have shown that the mutation can partially decouple the PI3K pathway from upstream receptor signaling, thereby blunting the response to receptor-targeted therapies. plos.org Such systems are essential for preclinical evaluation of inhibitors like PI3Kα inhibitor 7 and for understanding the nuances of resistance.

Development of Biosensors for Real-time Pathway Activity Monitoring

Genetically encoded biosensors enable the real-time visualization of PI3K pathway activity in living cells. These tools are critical for understanding the dynamic and compartmentalized nature of PI3K signaling. molbiolcell.orgnih.govmdpi.com

Lipid Biosensors: Biosensors that bind to the products of PI3K activity, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), allow researchers to monitor the activation of the pathway in real-time. molbiolcell.org The pleckstrin homology (PH) domain from Akt is a popular component of these biosensors, as it binds to both PIP3 and PI(3,4)P2. molbiolcell.org

Kinase Activity Biosensors: The Incucyte® Kinase Akt biosensor is a sophisticated tool that quantifies Akt activity through the translocation of a fluorescently tagged substrate from the nucleus to the cytoplasm upon phosphorylation by active Akt. sartorius.com This system allows for the kinetic analysis of pathway inhibition by compounds such as the PI3K inhibitors LY294002 and Wortmannin (B1684655). sartorius.comresearchgate.net

These biosensor technologies provide a dynamic and quantitative readout of pathway inhibition, offering a powerful platform for screening and characterizing novel PI3Kα inhibitors.

| Synthetic Biology Approach | Description | Application in PI3K Research |

|---|---|---|

| Engineered Cellular Systems | Cell lines or animal models with specific genetic modifications (e.g., knockouts, mutations). pnas.orgnih.gov | Dissecting the function of specific PI3K isoforms and evaluating inhibitor efficacy in a defined genetic context. plos.org |

| Genetically Encoded Biosensors | Fluorescent protein-based sensors that report on lipid products or kinase activity. molbiolcell.orgnih.govsartorius.com | Real-time, quantitative monitoring of PI3K pathway dynamics in living cells in response to inhibitors. sartorius.com |

Exploration of Novel PI3K Isoforms and Subunit Targets

While PI3Kα is a major focus in cancer research, other isoforms and subunits of the PI3K family are emerging as important therapeutic targets.

PI3Kβ (p110β): The p110β isoform has been implicated in cancers with loss of the tumor suppressor PTEN. acs.org Developing inhibitors with specific activity profiles against different isoforms, such as the dual α/β inhibition of PI3Kα inhibitor 7, could be a strategy to overcome resistance.

PI3Kδ (p110δ): Though predominantly expressed in immune cells, PI3Kδ is also upregulated in some solid tumors, including prostate cancer, where it is associated with aggressive disease. mdpi.com Targeting PI3Kδ could therefore have a dual effect of directly inhibiting tumor growth and modulating the tumor microenvironment. mdpi.com